Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
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Overview
Description
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that features a unique structure combining glycine, imidazole, and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole rings, followed by their coupling with glycine derivatives. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
the principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production if needed .
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure may find applications in the development of new materials or chemical processes
Mechanism of Action
The mechanism by which Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide exerts its effects involves interactions with various molecular targets and pathways. The imidazole and thiazole rings are known to interact with enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of glycine, imidazole, and thiazole, such as:
Glycine derivatives: These include compounds like N-methylglycine and N,N-dimethylglycine.
Imidazole derivatives: Examples include histidine and imidazole-4-acetic acid.
Thiazole derivatives: These include thiamine (vitamin B1) and benzothiazole
Uniqueness
The uniqueness of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide lies in its combined structure, which incorporates elements from glycine, imidazole, and thiazole. This unique combination may confer distinct biological activities and chemical properties not found in simpler compounds .
Properties
CAS No. |
102410-37-7 |
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Molecular Formula |
C11H17N5OS |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[(E)-(6-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H17N5OS/c1-8-9(16-4-5-18-11(16)13-8)6-12-14-10(17)7-15(2)3/h6H,4-5,7H2,1-3H3,(H,14,17)/b12-6+ |
InChI Key |
TWDLXBUGHULYLQ-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=C(N2CCSC2=N1)/C=N/NC(=O)CN(C)C |
Canonical SMILES |
CC1=C(N2CCSC2=N1)C=NNC(=O)CN(C)C |
Origin of Product |
United States |
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